4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
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Overview
Description
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound that has garnered attention in the field of biomedicine. This compound is known for its unique structure, which includes a chlorophenyl group attached to a glucopyranoside moiety that is tetra-acetylated. It is primarily used for investigatory purposes in biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoide typically involves the acetylation of beta-D-glucopyranoside The process begins with the protection of the hydroxyl groups of beta-D-glucopyranoside using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside may involve large-scale acetylation and glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: The major product is the deacetylated glucopyranoside.
Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups protect the hydroxyl groups of the glucopyranoside, allowing it to participate in selective reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
Uniqueness
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the chlorophenyl group and the tetra-acetylated glucopyranoside moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Properties
Molecular Formula |
C20H23ClO10 |
---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3 |
InChI Key |
SALMOSOXXNZOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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